An In-Depth Technical Guide to (R)-3-Aminopentanoic Acid
An In-Depth Technical Guide to (R)-3-Aminopentanoic Acid
CAS Number: 131347-76-7
This technical guide provides a comprehensive overview of (R)-3-Aminopentanoic acid, a chiral non-proteinogenic β-amino acid that serves as a valuable building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Core Compound Information
(R)-3-Aminopentanoic acid, also known as (R)-β-ethyl-β-alanine, is a chiral organic compound with the (R)-enantiomer often being the biologically relevant form.[1] Its structure features a pentanoic acid backbone with an amino group at the third carbon, making it a β-amino acid. This structural motif is of significant interest in medicinal chemistry due to the unique conformational properties it imparts to peptides and other bioactive molecules.
Physicochemical Properties
The fundamental properties of (R)-3-Aminopentanoic acid are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 131347-76-7 | [1] |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [2] |
| Appearance | White to yellow solid | |
| Solubility | Soluble in water | [1] |
| Optical Purity | Enantiomeric excess: ≥99.0% (typical for commercial samples) | [3] |
Safety and Handling
(R)-3-Aminopentanoic acid is classified as a substance that can cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated place.
Synthesis and Manufacturing
General Asymmetric Synthesis Approach
A common strategy for the asymmetric synthesis of chiral β-amino acids involves the use of chiral auxiliaries or catalysts. For instance, the synthesis of a related compound, (R)-3-aminobutanol, from (R)-3-aminobutyric acid involves esterification, amino group protection, reduction, and deprotection.[4] A similar multi-step synthesis can be envisioned for (R)-3-Aminopentanoic acid, likely starting from a suitable prochiral precursor.
The following diagram illustrates a generalized workflow for the asymmetric synthesis and purification of a chiral β-amino acid.
Caption: Generalized workflow for the synthesis and purification of (R)-3-Aminopentanoic acid.
Experimental Protocols
Note: The following is a generalized protocol based on common methods for β-amino acid synthesis and should be adapted and optimized for the specific synthesis of (R)-3-Aminopentanoic acid.
Step 1: Asymmetric Conjugate Addition (Conceptual)
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A suitable α,β-unsaturated ester is reacted with a nitrogen nucleophile in the presence of a chiral catalyst (e.g., a chiral Lewis acid or organocatalyst).
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The reaction is carried out in an appropriate solvent (e.g., toluene, THF) at a controlled temperature to ensure high stereoselectivity.
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Reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC).
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Upon completion, the reaction is quenched, and the chiral intermediate is isolated through extraction and column chromatography.
Step 2: Hydrolysis
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The resulting chiral intermediate is subjected to hydrolysis, typically under acidic or basic conditions, to cleave the ester and any protecting groups.
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The crude (R)-3-Aminopentanoic acid is then isolated.
Step 3: Purification
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The crude product is purified using techniques such as recrystallization or column chromatography.
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The chemical purity of the final product is assessed using methods like HPLC or NMR spectroscopy.
Step 4: Enantiomeric Purity Determination
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The enantiomeric excess of the final product is determined using a chiral analytical method, most commonly chiral High-Performance Liquid Chromatography (HPLC).[5][6][7]
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This involves using a chiral stationary phase that can differentiate between the two enantiomers, allowing for their quantification.[8]
Applications in Drug Development
(R)-3-Aminopentanoic acid is a valuable chiral intermediate in the synthesis of more complex pharmaceutical compounds.[1][] The incorporation of β-amino acids into peptides can enhance their stability against enzymatic degradation and modulate their conformational properties, which can lead to improved pharmacological activity.[10]
While specific drug molecules synthesized directly from (R)-3-Aminopentanoic acid are not prominently disclosed in the public domain, its structural analogs are key components in various therapeutic agents. For example, the related compound (R)-3-aminobutanol is a key intermediate in the synthesis of several chiral drugs.[4][11][12] It is plausible that (R)-3-Aminopentanoic acid is utilized in proprietary drug discovery programs for the development of novel therapeutics, particularly in areas where peptide stability and specific conformations are crucial.
The role of chiral amino acids in drug design is significant, as they are key intermediates for a wide range of pharmaceuticals, including antihypertensive drugs.[]
Biological Significance and Signaling Pathways
Direct involvement of (R)-3-Aminopentanoic acid in specific signaling pathways is not well-documented. However, as a β-amino acid, it belongs to a class of compounds with known biological activities. β-Alanine, the simplest β-amino acid, is known to have roles in neurotransmission.[13]
The general importance of β-amino acids in medicinal chemistry stems from their ability to form stable secondary structures in peptides, often referred to as β-peptides. These structures can mimic the conformations of natural peptides and proteins, allowing them to interact with biological targets. The incorporation of β-amino acids can lead to peptides with enhanced potency and stability.
The following diagram illustrates the logical relationship between the properties of β-amino acids and their application in drug design.
Caption: Logical flow from the properties of β-amino acids to their use in drug development.
Conclusion
(R)-3-Aminopentanoic acid is a chiral building block with significant potential in the pharmaceutical industry. Its unique structural features as a β-amino acid offer advantages in the design of novel therapeutics with improved stability and activity. While detailed public information on its specific applications and biological targets is limited, the general principles of β-amino acid chemistry and pharmacology suggest its value in ongoing and future drug discovery efforts. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully exploit their therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-氨基戊酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 5. Determination of the enantiomers of alpha-amino acids and alpha-amino acid amides by high-performance liquid chromatography with a chiral mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 8. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 13. β-Alanine - Wikipedia [en.wikipedia.org]
